Ethyl 3-methylpiperidine-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 3-methylpiperidine-3-carboxylate and related compounds involves various chemical pathways and strategies. For instance, the synthesis of ethyl(2R,4R)-4-methylpiperidine-2-carboxylate demonstrates an optimized method that results in improved overall yield, highlighting the efficiency of specific synthetic approaches in producing such compounds (Z. Can, 2012).
Molecular Structure Analysis
The molecular structure of ethyl 3-methylpiperidine-3-carboxylate and similar molecules is crucial for understanding their chemical behavior and reactivity. Techniques like X-ray diffraction and spectroscopic methods play a significant role in elucidating these structures, offering insights into the molecular geometry, electronic distribution, and potential interaction sites for further chemical reactions.
Chemical Reactions and Properties
Ethyl 3-methylpiperidine-3-carboxylate undergoes various chemical reactions, demonstrating its versatile reactivity profile. For example, the compound can participate in [4 + 2] annulation reactions, showcasing its utility in synthesizing complex molecules with high regioselectivity and yield (Xue-Feng Zhu et al., 2003). These reactions underscore the compound's significance in organic synthesis and its potential application in creating pharmacologically active molecules.
Scientific Research Applications
Alkylation Agent : It can act as an alkylating agent with nucleophiles such as piperidine and 2-methylpiperidine, showing sensitivity to steric effects and rate differences in ethylation of these amines (Deberly, Abenhaim, & Bourdais, 1975).
Catalytic Annulation : Ethyl 2-methyl-2,3-butadienoate, a related compound, can undergo annulation with N-tosylimines in the presence of an organic phosphine catalyst to form highly functionalized tetrahydropyridines, which indicates potential catalytic applications (Zhu, Lan, & Kwon, 2003).
Synthesis Optimization : Ethyl(2R,4R)-4-methylpiperidine-2-carboxylate has been synthesized for reduced production costs, indicating its role in optimizing synthesis processes (Can, 2012).
Palladium-Catalyzed Aminocarbonylation : Alkoxycarbonylpiperidines like ethyl nipecotate and ethyl isonipecotate, similar to ethyl 3-methylpiperidine-3-carboxylate, can be used in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes (Takács et al., 2014).
Gas-Phase Elimination Kinetics : Studies have focused on the gas-phase elimination kinetics of related compounds, indicating potential use in studying reaction mechanisms and kinetics (Monsalve et al., 2006).
Biological Activity : Certain derivatives, like ethyl 3-cyano-2-hydroxy-6-methylpyridine-4-carboxylate, have been evaluated for their analgesic and anxiolytic activity, hinting at possible pharmaceutical applications (Śladowska, 1992).
Crystallography : Ethyl N-benzyl-3-oxopiperidine-4-carboxylate, a compound similar to ethyl 3-methylpiperidine-3-carboxylate, has been used in crystallography studies to understand molecular structures (Wang, Liu, Cao, & Wang, 2008).
Safety And Hazards
Future Directions
Piperidines, including Ethyl 3-methylpiperidine-3-carboxylate, are among the most important synthetic fragments for designing drugs2. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry2. Therefore, future research may focus on improving the synthesis methods and exploring the pharmaceutical applications of Ethyl 3-methylpiperidine-3-carboxylate and other piperidine derivatives.
properties
IUPAC Name |
ethyl 3-methylpiperidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)5-4-6-10-7-9/h10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNANFKKPVLUIBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593598 | |
Record name | Ethyl 3-methylpiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methylpiperidine-3-carboxylate | |
CAS RN |
170843-43-3 | |
Record name | Ethyl 3-methylpiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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